

An In-depth Technical Guide to the Physical Properties of 1,4-Dimethylpiperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,4-Dimethylpiperazine**

Cat. No.: **B091421**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylpiperazine is a symmetrically substituted cyclic tertiary amine that serves as a versatile building block in organic synthesis and finds applications as a catalyst, particularly in the production of polyurethane foams, and as an intermediate for cationic surfactants. Its physical properties are crucial for its handling, application in chemical reactions, and for the purification of products. This guide provides a comprehensive overview of the key physical characteristics of **1,4-Dimethylpiperazine**, detailed experimental protocols for their determination, and essential safety information.

Core Physical Properties

The fundamental physical properties of **1,4-Dimethylpiperazine** are summarized in the table below, providing a quick reference for laboratory and industrial applications.

Property	Value	Conditions
Molecular Formula	C ₆ H ₁₄ N ₂	
Molecular Weight	114.19 g/mol	
Appearance	Colorless to pale yellow liquid	Room Temperature
Melting Point	-1 °C	
Boiling Point	130-133 °C	750 mmHg
Density	0.844 - 0.852 g/mL	25 °C
Refractive Index	1.4463 - 1.4470	20 °C
Flash Point	18 - 21 °C	
Solubility	Good solubility in water and organic solvents	
CAS Number	106-58-1	

Sources:[1][2][3][4][5]

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for the characterization and quality control of **1,4-Dimethylpiperazine**. The following sections detail the methodologies for measuring its key physical constants.

Melting Point Determination

The melting point of **1,4-Dimethylpiperazine** is low, and it exists as a liquid at room temperature. However, for purification purposes (e.g., fractional freezing) or for characterization at sub-ambient temperatures, the melting point is a key parameter.

Methodology: Capillary Method

- Sample Preparation: A small amount of **1,4-Dimethylpiperazine** is solidified by cooling. A sample of the solidified material is introduced into a capillary tube, which is then sealed at

one end.

- Apparatus: A standard melting point apparatus equipped with a heating block, a thermometer, and a means to observe the sample is used.
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the entire solid has melted is recorded as the end of the melting range.
- Purity Indication: A sharp melting range (typically within 1-2 °C) is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting range.

Boiling Point Determination

The boiling point is a critical property for the purification of **1,4-Dimethylpiperazine** by distillation and for its use in reactions at elevated temperatures.

Methodology: Distillation Method

- Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source.
- Procedure:
 - A measured volume of **1,4-Dimethylpiperazine** is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

- The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
- The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point at the recorded atmospheric pressure.
- Pressure Correction: Since the boiling point is dependent on pressure, it is crucial to record the atmospheric pressure at the time of the measurement. The boiling point can be corrected to standard pressure (760 mmHg) using a nomograph or appropriate equations if necessary.

Density Measurement

Density is an important physical property for converting between mass and volume, which is frequently required in both laboratory and industrial settings.

Methodology: Pycnometer Method

- Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance are required.
- Procedure:
 - The mass of the clean, dry, and empty pycnometer is accurately determined.
 - The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The density of water at this temperature is known.
 - The pycnometer is then emptied, dried, and filled with **1,4-Dimethylpiperazine** at the same temperature, and its mass is determined.
- Calculation: The density of **1,4-Dimethylpiperazine** is calculated using the following formula:
$$\text{Density of sample} = (\text{mass of sample} / \text{mass of water}) \times \text{density of water}$$

Refractive Index Measurement

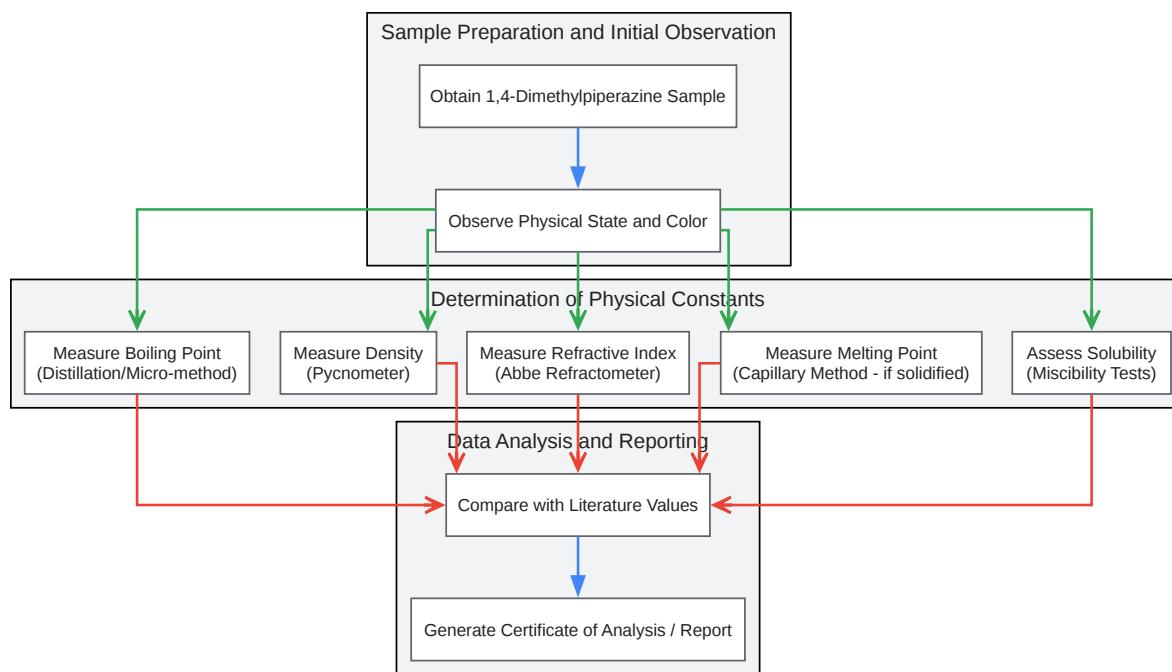
The refractive index is a measure of how much light is bent when it passes through the liquid and is a valuable tool for identifying substances and assessing their purity.

Methodology: Abbe Refractometer

- Apparatus: An Abbe refractometer is used for this measurement. The instrument should be calibrated using a standard of known refractive index.
- Procedure:
 - A few drops of **1,4-Dimethylpiperazine** are placed on the prism of the refractometer.
 - The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
 - The refractive index is read directly from the instrument's scale.
- Temperature Control: The refractive index is temperature-dependent, so it is essential to record the temperature at which the measurement is made, typically controlled by a circulating water bath connected to the refractometer.

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is often required for reaction setup and purification processes.


Methodology: Visual Miscibility Test

- Procedure for Water Solubility:
 - To a test tube containing a known volume of distilled water (e.g., 1 mL), add **1,4-Dimethylpiperazine** dropwise while agitating.
 - Observe for miscibility. The formation of a single, clear phase indicates solubility. The formation of two layers, cloudiness, or droplets indicates insolubility or partial solubility.
- Procedure for Organic Solvent Solubility:
 - Repeat the procedure with various organic solvents (e.g., ethanol, acetone, diethyl ether, toluene) to determine its solubility profile.

- Quantitative Determination: For a more quantitative measure, a known mass of **1,4-Dimethylpiperazine** can be added to a known volume of solvent until saturation is reached (i.e., no more solute dissolves). The concentration of the saturated solution can then be determined, often by techniques like gas chromatography, to establish the solubility in g/100 mL or other units.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a liquid sample like **1,4-Dimethylpiperazine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of **1,4-Dimethylpiperazine**.

Safety and Handling

1,4-Dimethylpiperazine is a flammable liquid and can cause irritation to the skin, eyes, and respiratory tract. It is crucial to handle this chemical with appropriate safety precautions.

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[\[6\]](#)[\[7\]](#) Use spark-proof tools and explosion-proof equipment.[\[6\]](#)[\[7\]](#) In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.
- Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water for at least 15 minutes.
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
- Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Conclusion

This technical guide provides a detailed overview of the physical properties of **1,4-Dimethylpiperazine**, along with standardized experimental protocols for their determination. A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in various applications. The provided data and methodologies serve as a valuable resource for quality control, process development, and scientific research involving **1,4-Dimethylpiperazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. kubochem.com [kubochem.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N'-Dimethylpiperazine | 106-58-1 [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1,4-Dimethylpiperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091421#physical-properties-of-1-4-dimethylpiperazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com